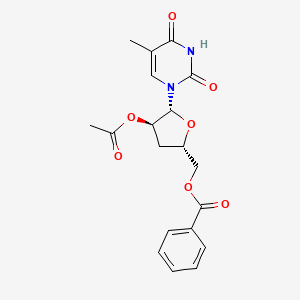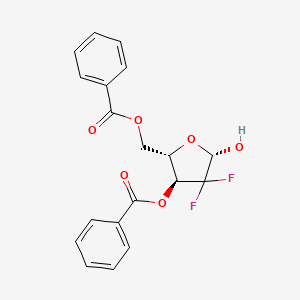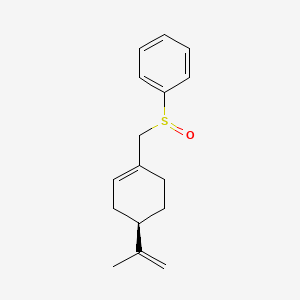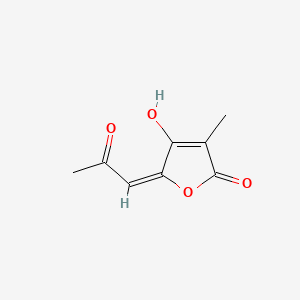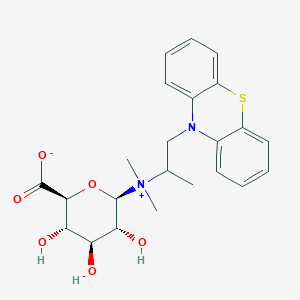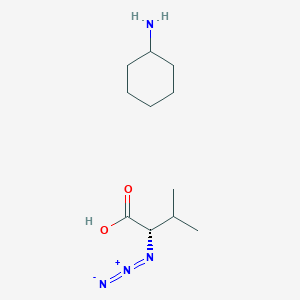
H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of peptides with complex sequences often involves solid-phase peptide synthesis (SPPS) or recombinant DNA technology. For sequences similar to the one , methodologies could involve the sequential addition of protected amino acid residues to a growing peptide chain, anchored to a solid resin, a technique that enables the synthesis of peptides in a stepwise fashion from the C-terminus to the N-terminus (Mezö et al., 2000).
Molecular Structure Analysis
The molecular structure of peptides is determined by the sequence of amino acids and can be analyzed through computational modeling or NMR spectroscopy. The peptide's structure influences its biological function and interaction with other molecules. For instance, the presence of specific amino acids such as Serine (Ser), Glutamic acid (Glu), and Lysine (Lys) within a peptide sequence can significantly affect its conformation and solubility (Riand et al., 1995).
Scientific Research Applications
Structure and Function of Peptides
Studies on peptides like those from Leishmania donovani PCNA reveal how specific sequences can influence molecular interactions, supporting DNA replication and repair. The unique structural configurations and binding affinities of peptides to various molecules underscore their potential in understanding protein-DNA interactions and designing molecules with specific biological activities (S. Yadav et al., 2017).
Peptides in Neurobiology
Research on neuropeptide Y (NPY) from the brain of a caecilian amphibian demonstrates the role of specific peptide sequences in regulating pituitary function, highlighting the significance of peptides in neurobiological studies and their potential therapeutic applications (T. J. Ebersole et al., 2001).
Peptides as Antioxidants
The isolation and characterization of antioxidant peptides from sources like Antarctic krill and their ability to scavenge free radicals indicate the potential of specific peptide sequences in contributing to antioxidant defenses and their application in health and nutrition (Shuang Zhang et al., 2021).
Peptides in Disease Management
Studies on peptides with the ability to inhibit enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV) shed light on their therapeutic potential in managing conditions such as hypertension, showcasing the role of peptide sequences in drug discovery and development (Chi Zhang et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Ser-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Pro-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Ala-OH", "Fmoc-Met-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Leu-OH", "Fmoc-His(Trt)-OH", "HOBt", "DIC", "DMF", "piperidine", "TFA", "DCM", "DIPEA", "Rink amide resin" ], "Reaction": [ "1. Swell Rink amide resin in DCM for 30 minutes.", "2. Wash resin with DMF (3x).", "3. Fmoc deprotection: Add 20% piperidine in DMF to the resin and shake for 10 minutes. Repeat this step twice.", "4. Wash resin with DMF (3x).", "5. Coupling: Add 4 equivalents of Fmoc-amino acid, 4 equivalents of HOBt, and 4 equivalents of DIC to the resin. Shake for 2 hours.", "6. Wash resin with DMF (3x).", "7. Repeat steps 3-6 for each amino acid in the sequence.", "8. Cleavage: Add a mixture of TFA, water, and DIPEA (95:2.5:2.5) to the resin and shake for 2 hours.", "9. Collect the cleaved peptide by filtration and precipitate with cold diethyl ether.", "10. Purify the crude peptide by reverse-phase HPLC.", "11. Analyze the purified peptide by mass spectrometry and HPLC to confirm its identity and purity." ] } | |
CAS RN |
150138-78-6 |
Molecular Formula |
C175H269N53O54S1 |
Molecular Weight |
4011.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



